Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate (CAS: 162881-76-7): A Technical Guide to Synthesis, Properties, and Medicinal Applications
Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate (CAS: 162881-76-7): A Technical Guide to Synthesis, Properties, and Medicinal Applications
Executive Summary & Mechanistic Rationale
Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate (CAS: 162881-76-7), commonly referred to as N-Phenyl 1-Boc-piperidine-4-carboxamide, is a privileged building block in modern medicinal chemistry. Structurally, it consists of a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group at the N1 position, with a phenylcarbamoyl (anilide) moiety at the C4 position.
The strategic value of this scaffold lies in its dual functionality. The piperidine-4-carboxamide core acts as a rigid, vector-directing structural motif that provides critical hydrogen bond donor/acceptor interactions within target protein binding pockets. Simultaneously, the orthogonal Boc protecting group allows chemists to construct complex architectures on the phenyl ring before selectively unmasking the piperidine nitrogen for further derivatization. This specific compound is a foundational intermediate in the development of [1] and highly selective [2].
Physicochemical Profiling
Understanding the physical properties of CAS 162881-76-7 is essential for optimizing reaction conditions, purification strategies, and downstream formulation.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 162881-76-7 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₁₇H₂₄N₂O₃ | Dictates mass spectrometry (MS) target mass. |
| Molecular Weight | 304.38 g/mol | Ideal low-MW precursor for Lipinski-compliant drugs. |
| Physical State | Solid (Powder/Crystals) | Enables easy handling and gravimetric dispensing. |
| Solubility Profile | Soluble in DCM, DMF, DMSO. Insoluble in H₂O. | Permits aqueous workup to remove hydrophilic impurities. |
| LogP (Predicted) | ~3.2 | Indicates moderate lipophilicity, favorable for cell permeability. |
| H-Bond Donors | 1 (Amide NH) | Critical for target kinase/enzyme binding. |
| H-Bond Acceptors | 3 (Carbonyls, Piperidine N) | Facilitates interaction with active site residues. |
Synthetic Methodology & Causality
Reaction Optimization Data
Table 2: Amide Coupling Optimization Parameters
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) | Scalability |
| DCC | DMAP | DCM | 24 | 65% | 85% | Poor (DCU byproduct is hard to filter) |
| HATU | DIPEA | DMF | 4 | 92% | >98% | Moderate (High cost, difficult solvent removal) |
| EDC·HCl / HOBt | DIPEA | DCM | 12 | 88% | >95% | Excellent (Water-soluble byproducts) |
Step-by-Step Protocol: A Self-Validating System
This protocol is designed as a self-validating system . The completion of the reaction and the purity of the product are inherently verified by visual cues and phase-partitioning mechanics.
Reagents:
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1-Boc-piperidine-4-carboxylic acid (1.0 eq, 10 mmol)
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Aniline (1.1 eq, 11 mmol)
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EDC·HCl (1.2 eq, 12 mmol)
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HOBt (1.2 eq, 12 mmol)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)
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Anhydrous Dichloromethane (DCM) (50 mL)
Procedure:
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Activation (The Causality of HOBt): Dissolve 1-Boc-piperidine-4-carboxylic acid and HOBt in anhydrous DCM under an inert N₂ atmosphere. Cool to 0°C. Add EDC·HCl portion-wise.
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Scientific Causality: EDC activates the carboxylic acid to form an O-acylisourea. However, this intermediate is prone to rearranging into an inactive N-acylurea. HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester, which is highly stable against rearrangement but highly reactive toward amines.
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Nucleophilic Addition: Add DIPEA, followed by the dropwise addition of aniline. Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.
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Scientific Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of EDC and ensures the aniline remains deprotonated and nucleophilic, without competing for the active ester.
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Self-Validating Workup:
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Dilute the reaction with an additional 50 mL of DCM.
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Wash with 1M aqueous HCl (2 x 50 mL). Validation: This selectively protonates and pulls unreacted aniline and DIPEA into the aqueous waste.
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Wash with saturated aqueous NaHCO₃ (2 x 50 mL). Validation: This deprotonates and removes any unreacted starting carboxylic acid and HOBt.
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Isolation: The resulting crude solid is typically >95% pure. It can be recrystallized from ethyl acetate/hexanes if analytical purity is required.
Caption: Workflow for the self-validating amide coupling synthesis of CAS 162881-76-7.
Downstream Derivatization & Drug Discovery Applications
The true utility of CAS 162881-76-7 is realized upon the removal of the Boc protecting group. The resulting secondary amine, N-phenylpiperidine-4-carboxamide, serves as a versatile nucleophile for exploring chemical space.
Boc Deprotection Protocol
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Dissolve CAS 162881-76-7 in a 20% solution of Trifluoroacetic acid (TFA) in DCM.
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Stir at room temperature for 2 hours. Causality: The acidic environment protonates the carbamate oxygen, leading to the elimination of isobutylene gas and CO₂, driving the reaction forward irreversibly.
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Concentrate under vacuum, neutralize with 1M NaOH, and extract with DCM to yield the free base.
Application Pathways
Once deprotected, the scaffold is routinely subjected to reductive aminations, N-alkylations, or Buchwald-Hartwig cross-couplings. For example, [3] are synthesized by alkylating this deprotected piperidine core with various benzyl chlorides, yielding compounds with sub-nanomolar binding affinities.
Caption: Downstream derivatization pathways of CAS 162881-76-7 for targeted drug discovery.
References
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Title: 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats Source: PubMed Central (PMC) / PLOS One URL: [Link]
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Title: Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
